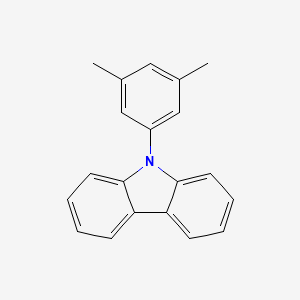

9-(3,5-Dimethylphenyl)-9H-carbazole

Description

9-(3,5-Dimethylphenyl)-9H-carbazole is a carbazole derivative characterized by a carbazole core substituted with a 3,5-dimethylphenyl group at the 9-position. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by protocols involving carbazole iodination and subsequent coupling with dimethylphenyl boronic acid derivatives (e.g., in the preparation of related compounds like 9-(4-bromo-2,5-dimethylphenyl)-9H-carbazole) . The 3,5-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, influencing the compound's electronic properties, solubility, and applications in organic electronics or catalysis .

Properties

CAS No. |

360045-01-8 |

|---|---|

Molecular Formula |

C20H17N |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

9-(3,5-dimethylphenyl)carbazole |

InChI |

InChI=1S/C20H17N/c1-14-11-15(2)13-16(12-14)21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13H,1-2H3 |

InChI Key |

MNUHDLAUWJGULC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-Dimethylphenyl)-9H-carbazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .

Industrial Production Methods

Industrial production of 9-(3,5-Dimethylphenyl)-9H-carbazole can be achieved through large-scale Suzuki–Miyaura coupling reactions. The process involves the use of palladium catalysts and boron reagents, which are readily available and environmentally benign . The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-Dimethylphenyl)-9H-carbazole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

9-(3,5-Dimethylphenyl)-9H-carbazole is a chemical compound with several applications, particularly in the fields of material science and drug discovery.

Synthesis and Material Science Applications

9-(3,5-Dimethylphenyl)-9H-carbazole derivatives are used in the synthesis of organic materials with specific electrical and optical properties .

- Synthesis: 9-(3,5-Dimethylphenyl)-9H-carbazole can be synthesized through chemical reactions such as:

- Electrical Properties: Carbazole derivatives, including those with dimethylphenyl substituents, are explored for their use as bipolar materials in organic electronics. These materials can transport both electrons and holes, making them valuable in devices like OLEDs (organic light-emitting diodes) .

- Molecular Design: Carbazole units are used in molecular design to eliminate charge-carrier trapping in organic semiconductors. By spatially separating the highest occupied molecular orbital and the lowest unoccupied molecular orbital, the efficiency and stability of organic electronic devices can be improved .

Antimicrobial Activities

N-substituted carbazoles have demonstrated antimicrobial activities, making them relevant in drug discovery .

- Antimicrobial Properties: Certain N-substituted carbazoles exhibit antibacterial activity against strains like S. aureus, B. subtilis, E. coli, and antifungal activity against A. niger, C. albicans, and F. oxysporium .

- Specific Examples:

- N-substituted carbamates and sulfonamides have shown zones of inhibition in the range of 12.6–22.3 mm in diameter at a concentration of 100 µg/mL .

- Carbazole derivatives containing imidazole and indole-imidazole moieties have demonstrated potency against B. subtilis, S. aureus, E. coli, and K. pneumoniae, with zones of inhibition of 10.3–15.4 mm in diameter at MIC values ranging from 6.2 to 50 µg/mL .

- Other N-substituted carbazoles have shown antifungal activity against C. albicans and A. fumigatus with MIC values ranging from 8.7 to 10.8 µg/mL and antibacterial activity against S. aureus, B. subtilis, E. coli with MIC values ranging from 1.1 to 10.3 µg/mL .

- Mechanism of Action: The lipophilic character of these compounds may facilitate their crossing through biological membranes of microorganisms, thereby inhibiting their growth .

Antiviral Applications

Carbazole derivatives have also been explored for their potential antiviral applications, particularly against SARS-CoV-2 .

- Inhibitory Potency: Novel series of substituted benzofuran-tethered triazolylcarbazoles have been synthesized and evaluated for their inhibitory potency against SARS-CoV-2 .

- Molecular Docking: Molecular docking studies have indicated strong binding affinities between SARS-CoV-2 proteins (Mpro, spike glycoprotein, and RdRp) and synthesized carbazole compounds, suggesting that these compounds could obstruct the function of SARS proteins .

Mechanism of Action

The mechanism of action of 9-(3,5-Dimethylphenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. For instance, it can act as a cholinesterase inhibitor, forming unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This interaction can lead to various biological effects, including modulation of neurotransmitter levels.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- Electron-Donating vs. Electron-Withdrawing Groups: 9-(4-Methoxyphenyl)-9H-Carbazole: The methoxy group (-OCH₃) is a stronger electron donor than methyl (-CH₃), enhancing electron density on the carbazole core. This increases hole-transport capabilities, making it suitable for organic light-emitting diodes (OLEDs) . 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-Carbazole (7b): The nitro (-NO₂) group is electron-withdrawing, reducing electron density and red-shifting absorption/emission spectra. Such derivatives are used in optoelectronic materials requiring charge-transfer transitions . 9-(3,5-Bis(trifluoromethyl)phenyl)-9H-Carbazole: Trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, lowering the highest occupied molecular orbital (HOMO) energy level. This enhances electron injection in OLEDs .

Steric and Solubility Effects

- 9-[4-(4,6-Diphenyltriazin-2-yl)-2,5-dimethylphenyl]-9H-Carbazole (DTPCZ) : The triazine group adds rigidity and planarizes the structure, improving charge transport in bipolar materials. However, the dimethylphenyl group balances solubility in organic solvents .

- 3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]-9H-Carbazole : Phosphoryl groups increase molecular weight and polarity, enhancing thermal stability but reducing solubility .

- 9-(3,5-Di-tert-butylphenyl)-9H-Carbazole: Bulky tert-butyl groups improve solubility in non-polar solvents but hinder π-π stacking, reducing charge mobility .

Application-Specific Comparisons

- Photovoltaic and OLED Applications :

- 9-(3,5-Dimethylphenyl)-9H-Carbazole : Methyl groups provide moderate electron-donating effects and solubility, making it a versatile host material in phosphorescent OLEDs .

- 9-(Pyridin-3-yl)-9H-Carbazole : The pyridinyl group introduces nitrogen lone pairs, enabling coordination with metal ions for catalytic applications or as an electron-transport layer .

Data Table: Key Properties of Selected Carbazole Derivatives

Research Findings and Trends

- Synthetic Flexibility : Carbazole derivatives are highly tunable via cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) to introduce aryl, heteroaryl, or boronate groups .

- Structure-Activity Relationships : Electron-donating groups (methyl, methoxy) enhance hole transport, while electron-withdrawing groups (nitro, CF₃) improve electron injection .

- Emerging Applications : Derivatives with boronate esters (e.g., 9-(3,5-dimethylphenyl)-2,7-bis(boronated)-9H-carbazole) are precursors for polymeric materials in OLEDs and sensors .

Biological Activity

9-(3,5-Dimethylphenyl)-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores the biological activity of 9-(3,5-dimethylphenyl)-9H-carbazole, including its synthesis, pharmacological effects, and potential applications in medicine.

Chemical Structure and Synthesis

The structure of 9-(3,5-dimethylphenyl)-9H-carbazole is characterized by a planar tricyclic skeleton that includes two benzene rings fused to a central pyrrole ring. This configuration allows for significant electron delocalization, which is crucial for its biological activity. The compound can be synthesized through various methods, including N-alkylation and electrophilic substitution reactions involving carbazole derivatives and substituted phenyl groups.

Biological Activities

Research has demonstrated that 9-(3,5-dimethylphenyl)-9H-carbazole exhibits a range of biological activities:

- Anticancer Activity : Numerous studies have reported the anticancer properties of carbazole derivatives. For instance, compounds derived from carbazole have shown promising results against various cancer cell lines, including lung, colon, and breast cancers. A study indicated that certain carbazole derivatives demonstrated IC50 values as low as 2.5 nM against specific cancer cell lines .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 11.1 to 24.0 mm at a concentration of 50 µg/mL .

- Neuroprotective Effects : Research indicates that some carbazole derivatives possess neuroprotective properties. For example, specific derivatives have been found to protect neuronal cells from glutamate-induced injury through antioxidative mechanisms .

- Inhibition of SARS-CoV-2 : Recent studies have explored the potential of carbazole derivatives as inhibitors of SARS-CoV-2 proteins. Molecular docking studies revealed strong binding affinities to the main protease (Mpro) and spike glycoprotein, suggesting their potential as therapeutic agents against COVID-19 .

Case Studies

- Anticancer Activity : In a study examining the cytotoxic effects of various carbazole derivatives on cancer cell lines (e.g., human kidney adenocarcinoma and lung carcinoma), it was found that compounds based on the carbazole scaffold exhibited significant inhibition of cell proliferation .

- Neuroprotective Mechanism : A series of N-substituted carbazoles were tested for their ability to increase soluble amyloid-β peptides in neuronal cells. Some derivatives demonstrated substantial increases in peptide concentration, indicating potential implications for Alzheimer's disease treatment .

Pharmacokinetic Properties

The pharmacokinetic profile of 9-(3,5-dimethylphenyl)-9H-carbazole has been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Results suggest favorable absorption characteristics and potential blood-brain barrier permeability, making it a candidate for neurological applications .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.